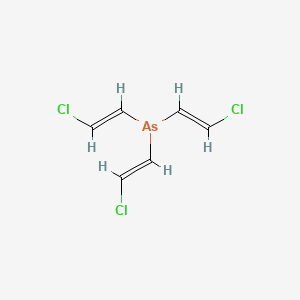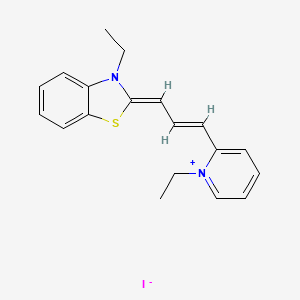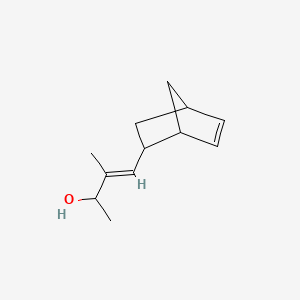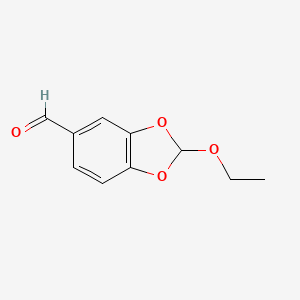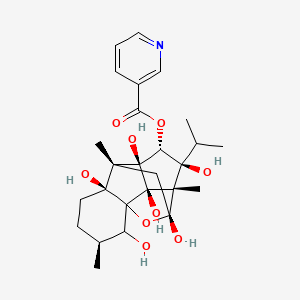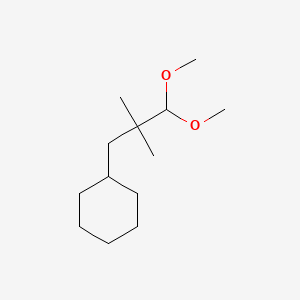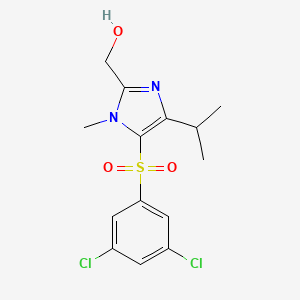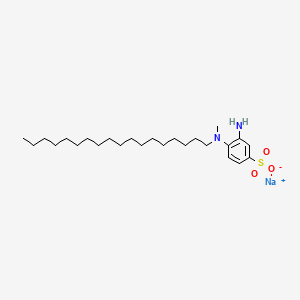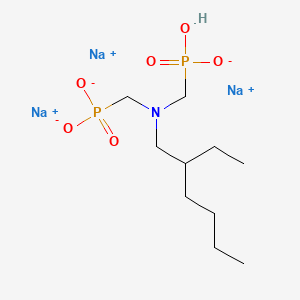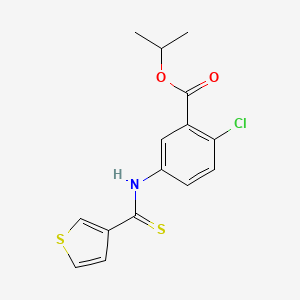
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound features a benzoic acid core substituted with a chlorine atom and a thienylthioxomethylamino group, esterified with 1-methylethyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.
Thienylthioxomethylation: The chlorinated benzoic acid is then reacted with a thienylthioxomethylamine derivative under controlled conditions to form the thienylthioxomethylamino group.
Esterification: The final step involves esterification with 1-methylethyl alcohol in the presence of an acid catalyst to yield the desired ester.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylthioxomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, derivatives of benzoic acid are often explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on their specific functional groups and molecular targets.
Industry
Industrially, such compounds can be used as intermediates in the synthesis of dyes, polymers, and other materials. Their stability and reactivity make them suitable for various applications in material science.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thienylthioxomethyl group can play a crucial role in binding to the target site, while the ester group may influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid, 3-thienylbenzoic acid.
Thienylthioxomethyl compounds: Compounds containing the thienylthioxomethyl group, such as thienylthioxomethylamines.
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-((3-thienylthioxomethyl)amino)-, 1-methylethyl ester lies in its specific combination of functional groups. The presence of both the chlorine atom and the thienylthioxomethylamino group on the benzoic acid core, along with the esterification, provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
178870-25-2 |
|---|---|
Molecular Formula |
C15H14ClNO2S2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-(thiophene-3-carbothioylamino)benzoate |
InChI |
InChI=1S/C15H14ClNO2S2/c1-9(2)19-15(18)12-7-11(3-4-13(12)16)17-14(20)10-5-6-21-8-10/h3-9H,1-2H3,(H,17,20) |
InChI Key |
LRZOORWQKDPNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CSC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




